molecular formula C12H9ClO4 B6271713 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid CAS No. 927971-71-9

3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid

Katalognummer: B6271713
CAS-Nummer: 927971-71-9
Molekulargewicht: 252.65 g/mol
InChI-Schlüssel: SAPOGDWPTQVIKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid is a chemical compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with propanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

927971-71-9

Molekularformel

C12H9ClO4

Molekulargewicht

252.65 g/mol

IUPAC-Name

3-(6-chloro-4-oxochromen-2-yl)propanoic acid

InChI

InChI=1S/C12H9ClO4/c13-7-1-3-11-9(5-7)10(14)6-8(17-11)2-4-12(15)16/h1,3,5-6H,2,4H2,(H,15,16)

InChI-Schlüssel

SAPOGDWPTQVIKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)CCC(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.